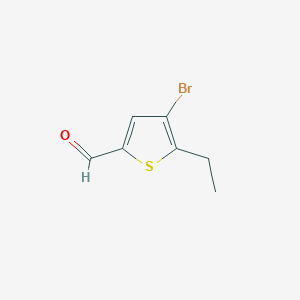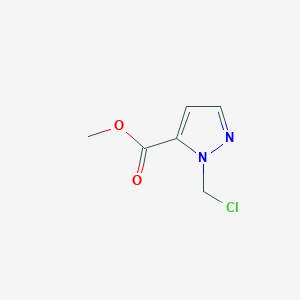
4-Bromo-5-ethylthiophene-2-carbaldehyde
Descripción general
Descripción
4-Bromo-5-ethylthiophene-2-carbaldehyde (4-BET-2-C) is an organic compound with a bromo substituent group attached to the 5-ethylthiophene-2-carbaldehyde ring. It is a colorless liquid with a melting point of -2°C and boiling point of 79°C. 4-BET-2-C is a versatile molecule used in a variety of scientific research applications, ranging from drug synthesis to biochemistry and physiology. This article will discuss the synthesis of 4-BET-2-C, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Organic Synthesis
4-Bromo-5-ethylthiophene-2-carbaldehyde: is a valuable building block in organic synthesis. Its bromine atom and aldehyde group make it a versatile intermediate for constructing complex molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. Researchers utilize this compound for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, which are fundamental in organic chemistry .
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-5-ethylthiophene-2-carbaldehyde serves as a precursor in the synthesis of various drug candidates. Its thiophene ring is a common motif in drugs that treat a wide range of conditions, from inflammation to central nervous system disorders. The compound’s ability to undergo facile transformations makes it a starting material for the development of new medicinal agents .
Material Science
The thiophene derivative is also explored in material science, particularly in the development of organic semiconductors. Thiophene-based polymers exhibit excellent electrical conductivity and stability, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom in 4-Bromo-5-ethylthiophene-2-carbaldehyde allows for further functionalization, enhancing the material properties of these polymers .
Agricultural Chemistry
In the field of agricultural chemistry, 4-Bromo-5-ethylthiophene-2-carbaldehyde is investigated for its potential use in synthesizing novel agrochemicals. Thiophene derivatives are known for their fungicidal and herbicidal properties. This compound could be used to develop new pesticides that are more effective and environmentally friendly .
Analytical Chemistry
This compound finds applications in analytical chemistry as a standard or reference material. It can be used to calibrate instruments or as a reagent in chemical assays. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure accuracy and precision in measurements .
Environmental Studies
Lastly, 4-Bromo-5-ethylthiophene-2-carbaldehyde may be used in environmental studies to understand the behavior of thiophene derivatives in ecosystems. Its degradation products and interaction with environmental factors like light and temperature are of interest. This research can inform the safe use and disposal of thiophene-containing compounds to minimize environmental impact .
Propiedades
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWLZUAFDWILCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427392 | |
| Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethylthiophene-2-carbaldehyde | |
CAS RN |
36880-34-9 | |
| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36880-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)







